molecular formula C18H15NO6S B2588921 4-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid CAS No. 900136-87-0

4-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

Cat. No. B2588921
M. Wt: 373.38
InChI Key: HBJLIXSUMXKMBY-UHFFFAOYSA-N
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Description

4-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBSA, and it has been synthesized through various methods.

Scientific Research Applications

Reactivity with Nucleophilic Reagents

4-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid demonstrates significant reactivity towards nucleophilic reagents. This has been evidenced in studies such as the dicyanation of 1,4-diaminoanthraquinones, where the compound reacts with cyanide in water to form various derivatives, showcasing its potential in chemical synthesis and modification processes (Adam & Winkler, 1983).

Synthesis of Water-Soluble Anthracenes

This compound plays a role in the synthesis of water-soluble symmetric 9,10-disubstituted anthracenes. This is achieved through palladium-catalyzed coupling and subsequent conversion to corresponding carboxylic and sulfonic acids, indicating its importance in creating water-soluble derivatives for various applications (Zeng & King, 2002).

Sulfonation Processes

The compound is involved in sulfonation processes of anthracenes. For example, the reaction of anthracene with dioxan-SO3 produces different sulfonic acids, highlighting its utility in the modification and functionalization of anthracene structures (Griendt & Cerfontain, 1979).

Synthesis of Polysulfonated Compounds

It is used in the synthesis of various polysulfonated compounds, as demonstrated by the formation of 7,7-dioxo-14-oxa-7λ6-thiadibenzo[a,j]anthracene-2,12-disulfonic acid from α-tetralone, showcasing its versatility in synthesizing complex organic structures (Torre et al., 1995).

Photochemical Applications

In photochemical studies, derivatives of this compound, such as 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, have been used to demonstrate optical gating in synthetic ion channels. This indicates its potential in nanofluidic device applications and light-induced controlled transport processes (Ali et al., 2012).

Flow Battery Applications

Additionally, derivatives of this compound are proposed as electroactive materials in flow batteries. For instance, 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid has been used in the negative side of flow batteries, demonstrating the potential of these compounds in energy storage applications (Zhang, Li, & Chu, 2016).

properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S/c20-16(21)6-3-9-19-26(24,25)11-7-8-14-15(10-11)18(23)13-5-2-1-4-12(13)17(14)22/h1-2,4-5,7-8,10,19H,3,6,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJLIXSUMXKMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

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